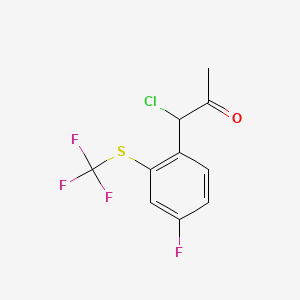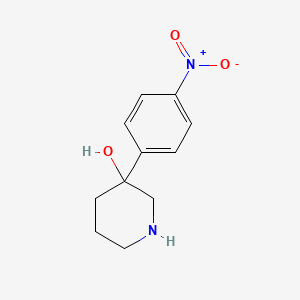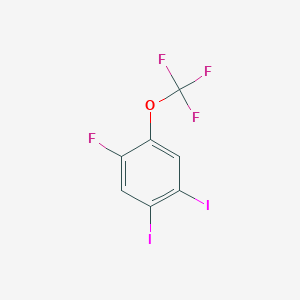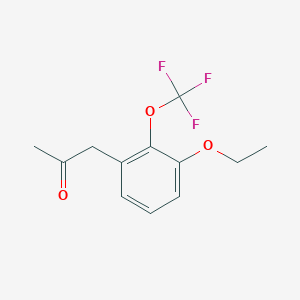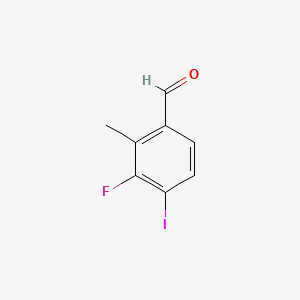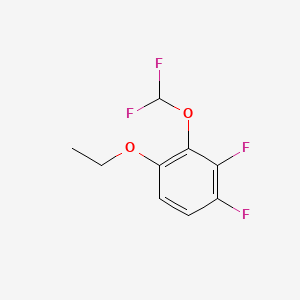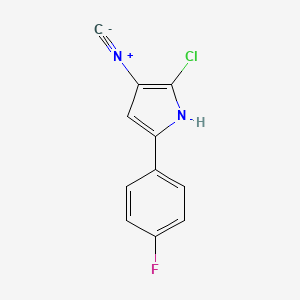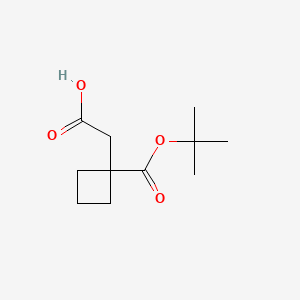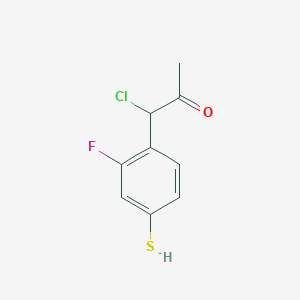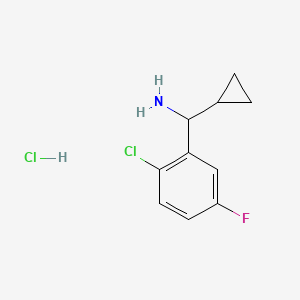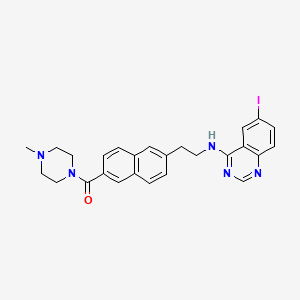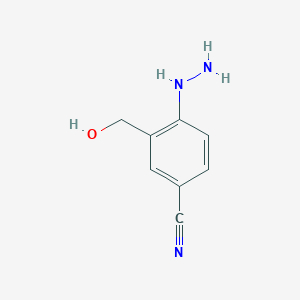![molecular formula C17H23ClF2N2O2 B14037143 10,10-Difluoro-2-(3-methoxybenzyl)-2,8-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B14037143.png)
10,10-Difluoro-2-(3-methoxybenzyl)-2,8-diazaspiro[5.5]undecan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10,10-Difluoro-2-(3-methoxybenzyl)-2,8-diazaspiro[55]undecan-1-one hydrochloride is a synthetic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique spiro structure, which involves two rings sharing a single atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Difluoro-2-(3-methoxybenzyl)-2,8-diazaspiro[5.5]undecan-1-one hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction, where the appropriate precursors are reacted under specific conditions to form the spirocyclic structure.
Introduction of the difluoro groups: This step involves the selective fluorination of the spirocyclic core, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the 3-methoxybenzyl group: This is typically done through a nucleophilic substitution reaction, where the spirocyclic core is reacted with a 3-methoxybenzyl halide under basic conditions.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps, as well as advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
10,10-Difluoro-2-(3-methoxybenzyl)-2,8-diazaspiro[5.5]undecan-1-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, where the methoxy group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
科学研究应用
10,10-Difluoro-2-(3-methoxybenzyl)-2,8-diazaspiro[5.5]undecan-1-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
作用机制
The mechanism of action of 10,10-Difluoro-2-(3-methoxybenzyl)-2,8-diazaspiro[5.5]undecan-1-one hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity and exerting its effects.
相似化合物的比较
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features.
10,10-Difluoro-2-(3-chlorobenzyl)-2,8-diazaspiro[5.5]undecan-1-one: A closely related compound with a different substituent on the benzyl group.
Uniqueness
10,10-Difluoro-2-(3-methoxybenzyl)-2,8-diazaspiro[5.5]undecan-1-one hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
属性
分子式 |
C17H23ClF2N2O2 |
|---|---|
分子量 |
360.8 g/mol |
IUPAC 名称 |
10,10-difluoro-2-[(3-methoxyphenyl)methyl]-2,8-diazaspiro[5.5]undecan-1-one;hydrochloride |
InChI |
InChI=1S/C17H22F2N2O2.ClH/c1-23-14-5-2-4-13(8-14)9-21-7-3-6-16(15(21)22)10-17(18,19)12-20-11-16;/h2,4-5,8,20H,3,6-7,9-12H2,1H3;1H |
InChI 键 |
CQTPUGSKUHMLAH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)CN2CCCC3(C2=O)CC(CNC3)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



